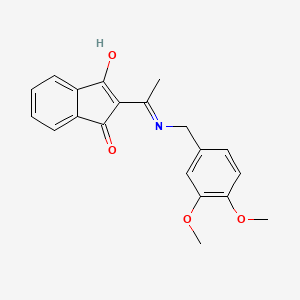![molecular formula C21H17BrN4OS B2479918 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine CAS No. 1114914-98-5](/img/structure/B2479918.png)
3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine is a complex organic compound with a unique structure that has garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine can be approached through several routes. Typically, it involves the formation of the 1,2,4-oxadiazole ring, followed by the introduction of the bromophenyl group. This is generally achieved through cyclization reactions under controlled conditions.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions to maximize yield while minimizing byproducts is critical. This usually involves the use of high-purity reagents and advanced catalytic processes to ensure the consistency and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine undergoes various reactions, including:
Oxidation: : Under appropriate conditions, the thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: : The compound can undergo reduction reactions, particularly at the oxadiazole ring.
Substitution: : The bromophenyl moiety allows for electrophilic aromatic substitution reactions, making it versatile for further chemical modifications.
Common Reagents and Conditions
Oxidation: : Typically performed with oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Commonly carried out with reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizes reagents like halides or other nucleophiles under specific conditions to facilitate substitution at the aromatic ring.
Major Products Formed
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Yields reduced forms of the oxadiazole ring.
Substitution: : Results in various substituted bromophenyl derivatives.
Applications De Recherche Scientifique
3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine has a broad range of applications:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential role in biochemical assays and as a probe for studying biological systems.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The compound's effects are primarily due to its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to particular receptors, altering cellular functions. These interactions are mediated through the compound's unique chemical structure, allowing it to engage with biological molecules in a specific manner.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine stands out due to its distinctive combination of the oxadiazole and pyridazine rings, coupled with the bromophenyl and ethylphenyl groups. This unique structure grants it properties that are different from other compounds with only one of these features.
Similar Compounds
3-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-methylphenyl)pyridazine: : Similar in structure but with different substituents, leading to different chemical properties.
2-({[2-(2-Bromophenyl)-1,2,3-triazol-4-yl]methyl}thio)-5-(4-ethylphenyl)pyridazine: : Contains a triazole ring instead of oxadiazole, offering varied reactivity.
Hope this paints a comprehensive picture for you. Fascinating compound, don’t you think?
Propriétés
IUPAC Name |
3-(2-bromophenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS/c1-2-14-7-9-15(10-8-14)18-11-12-20(25-24-18)28-13-19-23-21(26-27-19)16-5-3-4-6-17(16)22/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWDIOLYCMHLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2479835.png)
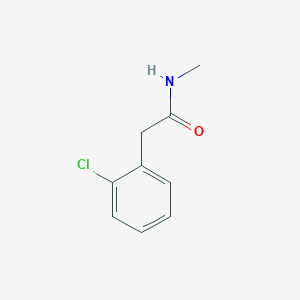
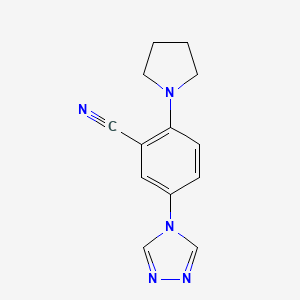
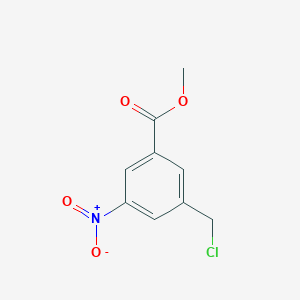
![5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2479845.png)
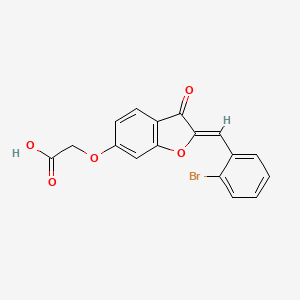

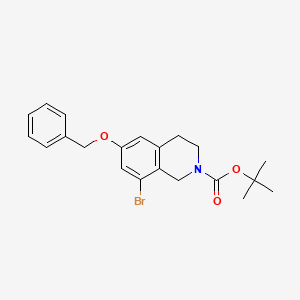
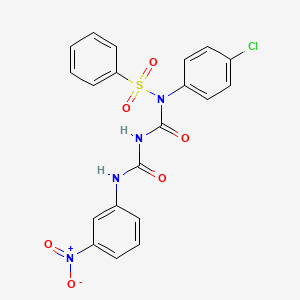
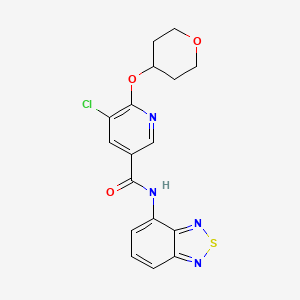
![1-(5,5-Dioxo-5lambda6-thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2479851.png)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B2479853.png)
![5-Chloro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2479856.png)
